molecular formula C16H10Cl2N2O B3023979 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 55828-85-8

5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3023979
CAS No.: 55828-85-8
M. Wt: 317.2 g/mol
InChI Key: VTMRUCPYIZOTGK-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H10Cl2N2O and its molecular weight is 317.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The synthesis and structural characterization of derivatives of 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been a subject of interest due to their potential applications in various fields of chemistry and pharmacology. One study details the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its potential as a versatile intermediate. X-ray diffraction methods revealed its crystal structure, demonstrating specific directional interactions and molecular configurations that could influence its reactivity and utility in further synthetic applications (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Derivatives

The compound serves as a precursor in various chemical reactions. For instance, it has been used in Sonogashira-type reactions to create pyrazolo[4,3-c]pyridines, highlighting its utility in constructing complex heterocyclic structures. These processes involve cross-coupling reactions with alkynes, followed by microwave-assisted treatment, showcasing the compound's versatility in organic synthesis (G. Vilkauskaitė, A. Šačkus & W. Holzer, 2011).

Structural and Molecular Studies

Further structural and molecular studies on derivatives of this compound reveal insights into their chemical properties and interactions. For example, investigations into the crystal structures of N-substituted pyrazolines derived from similar compounds provide detailed understanding of their molecular geometry and potential interactions in crystalline forms. These insights are crucial for the design and development of new materials and chemical entities (Wan-Sin Loh et al., 2013).

Applications in Material Science and Chemistry

The synthesis and modification of this compound derivatives also find applications in material science and advanced chemistry. For instance, the ultrasonics-promoted synthesis of pyrazol-4-yl dihydropyrazoles derivatives from this compound underlines innovative methodologies in chemical synthesis, offering efficient, eco-friendly, and rapid production techniques with potential applications ranging from material science to pharmacology (Jorge Trilleras et al., 2013).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their biological target. For example, some pyrazole derivatives are known to have analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral activities .

Future Directions

Pyrazoles continue to be an area of active research due to their diverse biological activities and chemical properties. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing new materials based on pyrazoles .

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-12-8-6-11(7-9-12)15-14(10-21)16(18)20(19-15)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMRUCPYIZOTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613493
Record name 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55828-85-8
Record name 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 5° to 10° 284 g of phosphorus oxytrichloride are added dropwise during a period of 90 minutes to 270 g of dimethylformamide. Stirring is carried out for 30 minutes at 15° and then 100 g of 3-p-chlorophenyl-1-phenyl-2-pyrazoline-5-one are added. Heating is carried out for 1.5 hours at 50° and for 21 hours at 70°. The product is poured on to 2 kg of ice, the pH is adjusted to 3-4 with 20 % of sodium hydroxide and the precipitate is filtered off. 5-Chloro-3-p-chlorophenyl-1-phenyl-pyrazole-4-carboxaldehyde is obtained with a yield of 99 %; F 169.5°-171° (from acetone).
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284 g
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Synthesis routes and methods II

Procedure details

50.8 g of ethyl p-chlorobenzoylacetate (produced for example from p-chloroacetophenone, diethyl carbonate and sodium hydride with a yield of 72 %) 29 g of phenylhydrazine, 5 ml of glacial acetic acid and 150 ml of ethanol are heated in a nitrogen atmosphere for 1 hour at boiling point. After cooling in an ice bath 3-p-chlorophenyl-1-phenyl-2-pyrazoline-5-one is obtained with a yield of 84 %; F 160.5°-161.5°.
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50.8 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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